molecular formula C9H12BrNOS B13174671 [1-(Aminomethyl)cyclopropyl](3-bromothiophen-2-yl)methanol

[1-(Aminomethyl)cyclopropyl](3-bromothiophen-2-yl)methanol

Cat. No.: B13174671
M. Wt: 262.17 g/mol
InChI Key: XDFCFAXAFTUJLA-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol is a compound with the molecular formula C9H12BrNOS It features a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a bromothiophenyl group via a methanol linkage

Properties

Molecular Formula

C9H12BrNOS

Molecular Weight

262.17 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(3-bromothiophen-2-yl)methanol

InChI

InChI=1S/C9H12BrNOS/c10-6-1-4-13-7(6)8(12)9(5-11)2-3-9/h1,4,8,12H,2-3,5,11H2

InChI Key

XDFCFAXAFTUJLA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C(C2=C(C=CS2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactionsThe bromothiophenyl moiety is then attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclopropylmethanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromothiophenyl group can be reduced to form thiophenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 1-(Aminomethyl)cyclopropylcarboxylic acid, while substitution of the bromine atom can produce 1-(Aminomethyl)cyclopropylmethanol.

Scientific Research Applications

Chemistry

In chemistry, 1-(Aminomethyl)cyclopropylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking studies.

Medicine

In medicine, 1-(Aminomethyl)cyclopropylmethanol has potential applications in drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromothiophenyl moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Aminomethyl)cyclopropylmethanol
  • 1-(Aminomethyl)cyclopropylmethanol
  • 1-(Aminomethyl)cyclopropylmethanol

Uniqueness

Compared to its analogs, 1-(Aminomethyl)cyclopropylmethanol is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

The compound 1-(Aminomethyl)cyclopropylmethanol (CAS Number: 1878459-29-0) is a synthetic organic molecule notable for its unique structural features, including a cyclopropyl ring, an aminomethyl group, and a bromothiophene moiety. Its molecular formula is C9H12BrNOSC_9H_{12}BrNOS with a molecular weight of 262.17 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The structural characteristics of the compound suggest various possible interactions with biological targets. The presence of the aminomethyl group allows for potential hydrogen bonding with biological molecules, while the bromothiophene component may enhance pharmacological properties through π-π interactions.

PropertyValue
Molecular FormulaC9H12BrNOS
Molecular Weight262.17 g/mol
IUPAC Name[1-(aminomethyl)cyclopropyl]-(3-bromothiophen-2-yl)methanol
InChI KeyBWIGDSYRFOANFI-UHFFFAOYSA-N

Biological Activity

Preliminary research indicates that 1-(Aminomethyl)cyclopropylmethanol exhibits several biological activities, including:

  • Antimicrobial Activity : Some studies suggest that compounds with similar structures have shown efficacy against various bacterial strains.
  • Cytotoxic Effects : The compound may induce cytotoxicity in certain cancer cell lines, potentially through mechanisms involving apoptosis.
  • Neuropharmacological Potential : The aminomethyl group may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.

The mechanism of action for this compound is hypothesized to involve interactions at the cellular level:

  • Enzyme Modulation : The aminomethyl group can form hydrogen bonds with active sites on enzymes, potentially altering their activity.
  • Receptor Interaction : The bromothiophene moiety could enhance binding affinity to specific receptors, influencing signaling pathways.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various bromothiophene derivatives on cancer cell lines. Results indicated that compounds with structural similarities to 1-(Aminomethyl)cyclopropylmethanol exhibited significant cytotoxicity, suggesting a potential therapeutic application in oncology .
  • Antimicrobial Testing : In vitro tests demonstrated that derivatives of bromothiophene showed activity against Gram-positive and Gram-negative bacteria. The specific activity of 1-(Aminomethyl)cyclopropylmethanol remains to be fully elucidated but suggests a promising avenue for further exploration .
  • Neuropharmacological Research : Investigations into related compounds have indicated potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. This suggests that 1-(Aminomethyl)cyclopropylmethanol may also have neuroprotective properties worth exploring .

Future Directions

Further research is essential to fully characterize the biological activity and therapeutic potential of 1-(Aminomethyl)cyclopropylmethanol. Key areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To delineate the precise biochemical pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : To identify modifications that enhance biological activity or reduce toxicity.

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